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Compound of Interest

Compound Name: Einecs 306-610-6

Cat. No.: B15179883 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Einecs 306-610-6 and other pyroglutamic acid derivatives,

highlighting their performance based on available experimental data. This document delves into

their antifungal, anticancer, and P2X7 receptor antagonist activities, offering insights into their

potential therapeutic applications.

Introduction to Pyroglutamic Acid and Its
Derivatives
Pyroglutamic acid, a derivative of glutamic acid, serves as a versatile chiral building block in the

synthesis of a wide array of biologically active molecules. Its derivatives have garnered

significant attention in medicinal chemistry due to their diverse pharmacological properties,

including antimicrobial, anti-inflammatory, and neuroprotective effects. This guide focuses on a

comparative study of various pyroglutamic acid derivatives, with a particular focus on Einecs
306-610-6, to elucidate their structure-activity relationships and therapeutic promise.

Einecs 306-610-6 has been identified as 5-oxo-L-proline, in a compound with 2,2'-

iminodiethanol (1:1), with the CAS number 97338-17-5. While specific biological activity data

for this particular salt is not extensively documented in publicly available literature, this guide

will compare it with other well-studied pyroglutamic acid derivatives for which experimental data

exists. The applications of diethanolamine salts of fatty acids as surfactants and in cosmetics

are known, suggesting potential formulation advantages for this compound.
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Antifungal Activity of Pyroglutamic Acid Derivatives
Several studies have highlighted the potent antifungal properties of pyroglutamic acid esters

and other derivatives. The following table summarizes the antifungal activity of selected

compounds against various fungal strains.

Table 1: Antifungal Activity of L-Pyroglutamic Acid and Its Derivatives

Compound Fungal Strain EC50 (µg/mL)
Inhibition Rate
(%) at 100
µmol/L

Reference

L-Pyroglutamic

Acid

Phytophthora

infestans
9.48 - [1][2]

L-Pyroglutamic

Acid

Plasmopara

cubensis
10.82 - [1][2]

Compound 2d

(ester)

Phytophthora

infestans
1.44 - [2]

Compound 2j

(ester)

Phytophthora

infestans
1.21 - [2]

Azoxystrobin

(control)

Phytophthora

infestans
7.85 - [2]

Compound C08a
Fusarium

graminearum
- 95.3 [2]

Compound C08l
Fusarium

graminearum
- 92.8 [2]

Hymexazol

(control)

Fusarium

graminearum
- 60.2 [2]

Experimental Protocol: Antifungal Activity Assay
(Poisoned Food Technique)
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The in vitro antifungal activity of pyroglutamic acid derivatives is commonly assessed using the

poisoned food technique.[1]

Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g.,

acetone).

Poisoned Plate Preparation: The dissolved compounds are mixed with the molten PDA at a

desired final concentration (e.g., 100 µg/mL).

Inoculation: A mycelial disc of the test fungus is placed at the center of the solidified

poisoned PDA plate.

Incubation: The plates are incubated at an appropriate temperature (e.g., 25°C) for a

specified period.

Data Collection: The diameter of the fungal colony is measured, and the inhibition rate is

calculated relative to a control plate containing only the solvent.

Anticancer Activity of 5-Oxopyrrolidine Derivatives
Derivatives of 5-oxopyrrolidine, another name for pyroglutamic acid, have demonstrated

promising anticancer activities. The following table presents the cell viability of human lung

adenocarcinoma A549 cells after treatment with various 5-oxopyrrolidine derivatives.

Table 2: Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells
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Compound Cell Viability (%) at 100 µM Reference

2 ~80 [3]

4 ~75 [3]

18 ~40 [3]

19 ~35 [3]

20 ~25 [3]

21 ~20 [3]

22 ~30 [3]

Cisplatin (Control) ~45 [3]

Experimental Protocol: MTT Assay for Anticancer
Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[4][5][6][7]

Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 1 × 10⁴

cells/well and incubated for 24 hours.[4]

Compound Treatment: The cells are treated with various concentrations of the test

compounds and a vehicle control (e.g., 0.5% DMSO) and incubated for a further 24 or 48

hours.[4]

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate

is incubated for 4 hours in the dark at 37°C.[4]

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each

well to dissolve the formazan crystals.[4]

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. Cell viability is calculated as a percentage of the vehicle-treated control.[4]
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Pyroglutamic Acid Amides as P2X7 Receptor
Antagonists
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and has been

implicated in various diseases, including chronic pain and neurodegenerative disorders.

Pyroglutamic acid amides have emerged as potent antagonists of the P2X7 receptor.

Table 3: P2X7 Receptor Antagonist Activity of Selected Compounds

Compound
IC50 (nM) at human
P2X7

IC50 (nM) at rat
P2X7

Reference

A-438079 300 100 [8]

A-740003 40 18 [8]

Brilliant Blue G (BBG) ~10,000 ~300 [8][9]

KN-62
Potent

(noncompetitive)

Potent

(noncompetitive)
[8]

GSK1482160

(Pyroglutamic acid

amide analogue)

Potent Potent [9]

Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the

following diagrams have been generated using Graphviz.
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Caption: P2X7 Receptor Signaling Pathway.
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Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

N-(4-aminophenyl)acetamide +
Itaconic Acid Reflux in Water 1-(4-acetamidophenyl)-5-oxopyrrolidine-

3-carboxylic acid (2)
Methanol, H₂SO₄ (cat.)

Esterification
Methyl ester (3)

Hydrazinolysis
(N₂H₄·H₂O) Acid hydrazide (4) Condensation with

Aromatic Aldehydes Hydrazone derivatives

Click to download full resolution via product page

Caption: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives.

Conclusion
This comparative guide highlights the significant therapeutic potential of pyroglutamic acid

derivatives across various fields. While quantitative data for Einecs 306-610-6 remains elusive,

the broader class of pyroglutamic acid derivatives demonstrates potent antifungal and

anticancer activities. Furthermore, pyroglutamic acid amides show promise as P2X7 receptor

antagonists, offering a potential avenue for the treatment of inflammatory diseases. The

provided experimental protocols and workflow diagrams serve as a valuable resource for

researchers aiming to explore and develop novel therapeutics based on the versatile

pyroglutamic acid scaffold. Further investigation into the specific biological activities of Einecs
306-610-6 is warranted to fully understand its potential within this promising class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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